molecular formula C20H19N5O2 B2494089 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1795300-81-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B2494089
M. Wt: 361.405
InChI Key: BTSXAGLYUOYLJU-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds often contain pyrrolopyridine and quinazolinone moieties, known for their pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds involves complex reactions including heterocyclization, Lewis acid catalyzed reactions, and cross-coupling methods. For example, heterocyclization of acetamides with furan diones has been utilized to synthesize five-membered 2,3-dioxo heterocycles, showcasing a methodology that might be relevant for constructing the pyrrolopyridine core of the target compound (Khalturina et al., 2010). Similarly, Lewis acid catalyzed reactions of arylvinylidenecyclopropanes have been employed to yield pyrrolidine and tetrahydroquinoline derivatives, indicating a potential route for the synthesis of complex heterocycles (Lu & Shi, 2007).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is often elucidated using advanced spectroscopic techniques, including IR, NMR, and mass spectrometry. X-ray crystallography provides detailed insights into the crystalline and molecular structure, aiding in understanding the spatial arrangement and interactions within the molecule (Durgadas et al., 2013).

Chemical Reactions and Properties

Heterocyclic compounds undergo a variety of chemical reactions, including nucleophilic addition, cycloadditions, and aziridination, to form diverse derivatives with potential biological activities. The reactivity can be influenced by substituents on the heterocycle, allowing for the selective synthesis of targeted compounds (Atkinson et al., 1995).

Scientific Research Applications

Insecticidal Activity

Pyrrolopyridine and quinazoline derivatives have been evaluated for their insecticidal properties. A study by Bakhite et al. (2014) synthesized several pyridine derivatives and tested their toxicity against the cowpea aphid, demonstrating that certain compounds exhibit significant insecticidal activities, potentially four-fold that of known insecticides like acetamiprid (Bakhite et al., 2014).

Antimalarial Activities

Research on pyrroloquinazolinediamine derivatives, such as WR227825, has shown promising antimalarial properties. Derivatives of this compound demonstrated potent cell growth inhibition against Plasmodium falciparum and were highly active against Plasmodium berghei in animal models, suggesting potential for therapeutic application in malaria treatment (Guan et al., 2005).

Therapeutic Applications in Neurodegenerative Diseases

Compounds related to the pyrrolopyridine and quinazoline frameworks have been explored for their therapeutic potential in neurodegenerative diseases. Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, highlighting their potential in Alzheimer's disease treatment (Umar et al., 2019).

Anticancer Research

Research into bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo-fused tricyclic heterocycles has revealed their in vivo activity against lymphocytic leukemia, indicating potential applications in anticancer therapy (Anderson et al., 1988).

Chemical Synthesis and Catalysis

Studies have also focused on the synthetic applications of pyrrolopyridine and quinazoline derivatives. For instance, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates demonstrated a protocol for synthesizing pyrrolidine and tetrahydroquinoline derivatives, useful in medicinal chemistry and organic synthesis (Lu & Shi, 2007).

Safety And Hazards

This involves the study of the safety measures that need to be taken while handling the compound and the possible hazards that it can cause.


Future Directions

This involves a discussion on the potential future applications or research directions of the compound based on its properties and uses.


properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c26-18(13-25-14-23-17-7-2-1-6-16(17)20(25)27)21-10-4-11-24-12-8-15-5-3-9-22-19(15)24/h1-3,5-9,12,14H,4,10-11,13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSXAGLYUOYLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

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